(R)-3-Amino-4-(o-tolyl)butanoic acid
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Overview
Description
®-3-Amino-4-(o-tolyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(o-tolyl)butanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from commercially available starting materials. The key steps typically include:
Formation of the chiral center: This can be achieved through asymmetric hydrogenation or enzymatic resolution.
Introduction of the amino group: This step often involves the use of reagents such as ammonia or amines under controlled conditions.
Aromatic substitution:
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-4-(o-tolyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(o-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperatures and solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of ®-3-Amino-4-(o-tolyl)butanoic acid, which can be further utilized in different applications.
Scientific Research Applications
®-3-Amino-4-(o-tolyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(o-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in various biochemical reactions, including enzyme catalysis and receptor binding. The aromatic ring provides additional sites for interaction with other molecules, enhancing its versatility in
Biological Activity
(R)-3-Amino-4-(o-tolyl)butanoic acid, a chiral amino acid derivative, has garnered attention in biochemical research due to its potential biological activities, particularly in the context of neurotransmission and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes an amino group (-NH2), a carboxylic acid group (-COOH), and an o-tolyl group attached to a butanoic acid backbone. Its molecular formula is C11H15NO2 with a molecular weight of approximately 197.25 g/mol.
Structural Features
Feature | Description |
---|---|
Amino Group | Essential for biological activity |
Carboxylic Acid Group | Contributes to solubility and reactivity |
o-Tolyl Group | Provides hydrophobic character influencing interactions |
Neurotransmission Modulation
Research indicates that this compound may influence neurotransmission pathways by interacting with specific receptors and enzymes involved in neurotransmitter release and uptake. This suggests potential therapeutic implications for neurological disorders such as depression and anxiety.
- Mechanism of Action : The compound can act as either a substrate or an inhibitor for various enzymes, modulating biochemical pathways critical for neurotransmission. Its chiral nature allows selective interaction with enantiomer-specific receptors.
Enzyme Inhibition
Studies have demonstrated that this compound exhibits significant enzyme inhibitory activity. This property is crucial for developing therapeutic agents targeting specific enzymatic pathways.
- Target Enzymes : The compound has been investigated for its role in inhibiting enzymes associated with neurotransmitter metabolism, potentially enhancing synaptic transmission by increasing the availability of neurotransmitters.
Case Studies
- Neuroprotective Effects : A study highlighted the neuroprotective effects of this compound in a mouse model of neurodegeneration. The administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a treatment for neurodegenerative diseases .
- Antidepressant Activity : Another investigation focused on the antidepressant-like effects of the compound in rodents. Behavioral assays indicated that this compound significantly reduced depressive symptoms, likely through modulation of serotonin and norepinephrine levels .
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with the appropriate chiral precursors.
- Reaction Conditions : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Purification : The final product is purified through recrystallization or chromatography to obtain high purity suitable for biological testing .
Properties
IUPAC Name |
(3R)-3-amino-4-(2-methylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGLTHUKEHCADU-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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